N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5S/c23-16-5-7-17(8-6-16)33(30,31)27-11-12-32-20(27)14-26-22(29)21(28)24-10-9-15-13-25-19-4-2-1-3-18(15)19/h1-8,13,20,25H,9-12,14H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVSBKYGMARMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Oxazolidinone Ring: The oxazolidinone ring is formed via cyclization reactions involving amino alcohols and carbonyl compounds.
Coupling Reactions: The final step involves coupling the indole, fluorophenyl, and oxazolidinone fragments using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Variations
1,3-Oxazolidin vs. 1,3-Oxazinan Derivatives
Triazole and Thiazole Derivatives
- S-Alkylated 1,2,4-Triazoles ():
- Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism (thione vs. thiol forms), which the target compound avoids due to its oxazolidin scaffold .
- IR spectral data for triazoles (C=S stretch at 1247–1255 cm⁻¹) differ from the target’s sulfonyl and amide bands .
Substituent Analysis
Sulfonyl Group Modifications
Indole and Amide Linkages
- N-(2-(1H-Indol-3-yl)ethyl) Group :
- Present in both the target compound and ’s 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide .
- ’s compound shows a 43% synthetic yield via coupling reactions, suggesting similar challenges in indole-ethyl derivatization .
- The ethanediamide bridge in the target compound may confer improved metabolic stability over ester or ketone linkages seen in analogs (e.g., ’s thiazole-carboxamide) .
Physicochemical and Spectral Properties
IR and NMR Spectral Comparisons
- Target Compound : Expected strong absorptions for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1660–1680 cm⁻¹) groups, with NH stretches (~3150–3300 cm⁻¹) .
- 1,2,4-Triazoles (): Lack C=O bands after cyclization, unlike the target’s ethanediamide .
- N-Ethyl-N′-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (): Shares ethanediamide and sulfonyl IR features but differs in ring-related vibrations .
Molecular Weight and Solubility
Research Findings and Implications
- Synthetic Challenges : The target compound’s oxazolidin core requires precise Friedel-Crafts or cyclization steps (cf. ’s triazole synthesis), which may limit scalability .
- Structure-Activity Relationships (SAR) :
- Oxazolidin’s rigidity vs. oxazinan’s flexibility could influence target selectivity.
- The indole-ethyl-ethanediamide moiety may mimic tryptophan-derived natural ligands, enabling GPCR or serotonin receptor interactions .
Biological Activity
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazolidin ring and a fluorobenzenesulfonyl group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 463.5 g/mol. The presence of the indole moiety enhances its therapeutic potential, especially in cancer treatment and antimicrobial applications.
| Property | Details |
|---|---|
| Molecular Formula | C21H24FN3O6S |
| Molecular Weight | 463.5 g/mol |
| Functional Groups | Oxazolidin, sulfonamide, indole |
| Solubility | Likely soluble in polar solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The dimethylamino group can engage with nucleophilic sites on target proteins, while the fluorobenzenesulfonyl group may form strong hydrogen bonds, modulating enzyme activity or receptor function. This mechanism suggests potential applications in both antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that compounds containing oxazolidine structures often exhibit antimicrobial properties. The sulfonamide functionality in this compound is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains.
Anticancer Activity
The indole component of the compound is associated with anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various pathways, including modulation of the p53 signaling pathway and inhibition of angiogenesis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters evaluated several oxazolidine derivatives for their antimicrobial activity against resistant bacterial strains. The results indicated that modifications to the oxazolidine structure could enhance efficacy against Gram-positive bacteria .
- Anticancer Potential : In a study focused on indole derivatives published in European Journal of Medicinal Chemistry, researchers found that certain indole-based compounds exhibited significant cytotoxicity against breast cancer cell lines. This suggests that the incorporation of indole into the structure of this compound could similarly enhance its anticancer properties .
- Mechanistic Insights : Research on similar sulfonamide compounds has demonstrated their ability to inhibit specific enzymes involved in bacterial metabolism. For instance, studies have shown that fluorinated sulfonamides can effectively bind to active sites on target enzymes, leading to significant reductions in enzymatic activity .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
- Answer : Synthesis involves: (i) Sulfonylation of the oxazolidinone precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions. (ii) Coupling the indole-ethylamine moiety via carbodiimide-mediated amidation. Key challenges include avoiding sulfonamide hydrolysis and ensuring regioselectivity during indole coupling .
- Methodology : Monitor reaction progress with TLC/HPLC and optimize using inert atmospheres (e.g., N₂) and low-temperature conditions.
Q. How can researchers assess the purity and structural integrity of this compound?
- Answer : Combine HPLC (>95% purity threshold), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystallizable) for absolute stereochemical assignment .
- Methodology : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for HPLC and compare HRMS data with theoretical m/z values.
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by: (i) Using isogenic cell lines to control for genetic drift. (ii) Validating target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). Cross-reference with structural analogs to isolate structure-activity relationships (SAR) .
Q. What mechanistic insights explain its potential anti-inflammatory or anticancer activity?
- Answer : The fluorobenzenesulfonyl group may inhibit cyclooxygenase-2 (COX-2) or tyrosine kinases, while the indole moiety could modulate apoptosis via Bcl-2 family proteins. Validate hypotheses using: (i) Kinase profiling panels to identify primary targets. (ii) Gene knockdown/CRISPR to confirm pathway dependencies .
- Methodology : Pair in vitro kinase assays with molecular docking simulations (e.g., AutoDock Vina) to map binding poses.
Q. How can computational modeling optimize derivative design while minimizing synthetic effort?
- Answer : Employ QSAR models to predict bioactivity of virtual derivatives and prioritize candidates with favorable ADMET profiles. Use fragment-based drug design (FBDD) to replace the indole-ethyl group with bioisosteres (e.g., benzimidazole) while retaining affinity .
- Methodology : Generate 3D pharmacophore models (e.g., Schrödinger Phase) and validate with free-energy perturbation (FEP) calculations.
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Answer : Address oxidative metabolism (e.g., CYP450-mediated degradation) by: (i) Introducing deuterium at labile positions (deuterium swap strategy). (ii) Modulating the oxazolidinone ring with methyl substituents to block CYP binding .
- Methodology : Perform microsomal stability assays (human/rat liver microsomes) and analyze metabolites via LC-MS/MS.
Contradictory Evidence Resolution
Q. How should researchers reconcile conflicting reports on toxicity profiles?
- Answer : Divergent toxicity data may stem from impurity profiles (e.g., residual solvents or byproducts). Implement: (i) Accelerated degradation studies (ICH guidelines) to identify degradants. (ii) Off-target screening (e.g., hERG inhibition assays) to rule out cardiotoxicity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
